tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate
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Overview
Description
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, a methoxyethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methoxyethyl group through nucleophilic substitution reactions.
Carbamate Formation: The functionalized piperidine is then reacted with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate ester can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid methyl ester
- N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid ethyl ester
Uniqueness
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H28N2O3 |
---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(9-10-18-4)11-12-5-7-15-8-6-12/h12,15H,5-11H2,1-4H3 |
InChI Key |
DQNCOEAPMNVORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1CCNCC1 |
Origin of Product |
United States |
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